molecular formula C10H13NO2 B14857211 3-Ethyl-2-hydroxy-N-methylbenzamide

3-Ethyl-2-hydroxy-N-methylbenzamide

Cat. No.: B14857211
M. Wt: 179.22 g/mol
InChI Key: GRJHCKXXQYPCEX-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxy-N-methylbenzamide is a benzamide derivative characterized by a hydroxyl group at the ortho position, an ethyl substituent at the meta position, and an N-methylamide group. These compounds are typically synthesized via reactions between benzoyl chlorides or acids and amines/alcohols, followed by purification via chromatography or recrystallization.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-ethyl-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)12)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

GRJHCKXXQYPCEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydroxy-N-methylbenzamide typically involves the condensation of 3-ethyl-2-hydroxybenzoic acid with N-methylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. The reaction is usually carried out under mild conditions, often involving ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of benzamides, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acids, is common to ensure high efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

3-Ethyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydroxy-N-methylbenzamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-Ethyl-2-hydroxy-N-methylbenzamide and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Functional Groups Synthesis Yield (%)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) 81–83 Benzamide, hydroxyl, methyl 62
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide C₁₄H₁₀F₃NO₂ 281.23 2-hydroxy, 3-CF₃ Not reported Trifluoromethyl, hydroxyl Not reported
2-Hydroxy-N-{3-[1-(hydroxyimino)ethyl]phenyl}-3-methylbenzamide C₁₆H₁₆N₂O₃ 284.31 3-methyl, hydroxyl, hydroxyiminoethyl Not reported Hydroxyimino, methyl Not reported
2-Hydroxy-N-(3-methoxyphenyl)benzamide C₁₄H₁₃NO₃ 243.26 2-hydroxy, 3-methoxy Not reported Methoxy, hydroxyl Not reported

Key Comparisons:

Physicochemical Properties
  • Melting Points : The methyl-substituted analog in has a melting point of 81–83°C , suggesting moderate crystallinity. Ethyl or bulkier substituents may lower melting points due to reduced packing efficiency.
  • Spectroscopic Characterization : All analogs were confirmed via ¹H/¹³C NMR, IR, and elemental analysis , with X-ray crystallography resolving precise geometries for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

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